tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate
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Overview
Description
tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate is a chemical compound with the molecular formula C12H15N3O3 It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . This method allows for the formation of differentially substituted regioisomeric isoxazoles. The reaction conditions often include the use of platinum catalysts and specific temperature and pressure settings to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis and procurement processes . Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a variety of substituted isoxazole derivatives.
Scientific Research Applications
tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as analgesic, anti-inflammatory, and anticancer properties.
Materials Science: The compound is explored for its potential use in creating new materials with specific properties.
Biological Research: It is used in studies to understand its effects on various biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (3-aminobenzo[d]isoxazol-4-yl)carbamate include other isoxazole derivatives, such as:
- tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
- (5-amino-3-substituted-1,2,4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-(3-amino-1,2-benzoxazol-4-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-7-5-4-6-8-9(7)10(13)15-18-8/h4-6H,1-3H3,(H2,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZPFWIMBSBCOC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2C(=CC=C1)ON=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724458 |
Source
|
Record name | tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-34-3 |
Source
|
Record name | tert-Butyl (3-amino-1,2-benzoxazol-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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